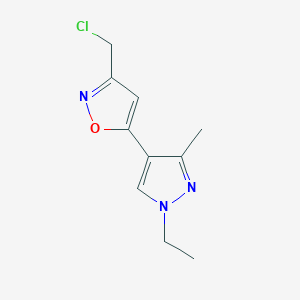![molecular formula C15H12N2O2 B11711290 1-[(phenylamino)methyl]-1H-indole-2,3-dione CAS No. 6532-20-3](/img/structure/B11711290.png)
1-[(phenylamino)methyl]-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(phenylamino)methyl]-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(phenylamino)methyl]-1H-indole-2,3-dione typically involves the reaction of indole derivatives with phenylamine under specific conditions. One common method involves the use of a Mannich reaction, where indole is reacted with formaldehyde and phenylamine in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(phenylamino)methyl]-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the phenyl ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid catalysts for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce indole-2,3-diol derivatives.
Scientific Research Applications
1-[(phenylamino)methyl]-1H-indole-2,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(phenylamino)methyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-2,3-dione: Another indole derivative with similar structural features but different functional groups.
Phenylamino-indole: A compound with a similar phenylamino group attached to the indole ring.
Uniqueness
1-[(phenylamino)methyl]-1H-indole-2,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6532-20-3 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(anilinomethyl)indole-2,3-dione |
InChI |
InChI=1S/C15H12N2O2/c18-14-12-8-4-5-9-13(12)17(15(14)19)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2 |
InChI Key |
NQCJNCLSTRTDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



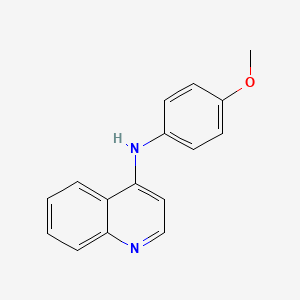
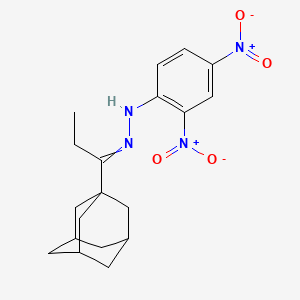
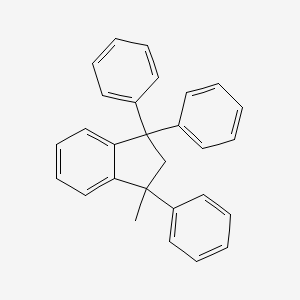
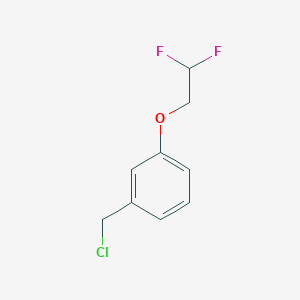
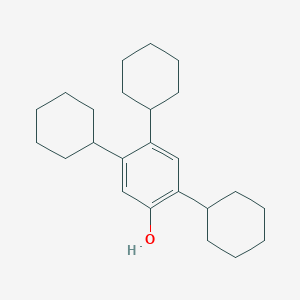
![4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11711252.png)
![N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide](/img/structure/B11711255.png)
![5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B11711260.png)
![2-[({2,2,2-Trichloro-1-[(furan-2-ylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11711262.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11711265.png)
![(2Z)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B11711272.png)
![(8Z)-8-[2-(4-chlorophenyl)hydrazinylidene]-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11711278.png)
